N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide
Description
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-3,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N2O3/c1-4-9-25-17-11-14(6-8-18(17)28-12-21(2,3)20(25)27)24-19(26)13-5-7-15(22)16(23)10-13/h5-8,10-11H,4,9,12H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBNEPFPNPBMCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazepine ring system and subsequent functionalization to introduce the difluorobenzamide moiety. Common reagents used in these reactions include various amines, acids, and fluorinating agents under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s properties.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s potential therapeutic properties could be explored for the development of new drugs, particularly in areas such as anti-inflammatory, anti-cancer, or antimicrobial treatments.
Industry: It may find applications in the development of new materials, coatings, or other industrial products due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogs in Medicinal Chemistry
Compound A : (S)-5-Benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide (GSK2982772)
- Core Structure : Similar benzo[b][1,4]oxazepin backbone but lacks dimethyl and propyl groups.
- Key Differences :
- Substituted with a triazole-carboxamide group instead of difluorobenzamide.
- Methyl group at C5 (vs. propyl in the target compound).
- Activity : Potent RIPK1 inhibitor with anti-inflammatory effects; suppresses TNF-dependent cytokine production in ulcerative colitis models .
Hypothetical Implications for Target Compound :
- The propyl chain in the target compound could enhance hydrophobic interactions in enzyme pockets compared to GSK2982772’s methyl group.
Difluorobenzamide-Containing Agrochemicals
Compound B: Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide)
- Core Structure : Urea derivative with 2,6-difluorobenzamide.
- Activity : Chitin synthesis inhibitor; widely used as an insecticide .
Compound C: Fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide)
Key Differences from Target Compound :
- Core Heterocycle: Urea vs. benzoxazepin, leading to distinct modes of action (chitin inhibition vs.
- Fluorine Position : 2,6-Difluoro substitution in agrochemicals vs. 3,4-difluoro in the target compound, altering electronic distribution and target specificity.
Table 1: Structural and Functional Comparison
Biological Activity
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzoxazepine core and difluorobenzamide moiety. Its molecular formula is , with a molecular weight of approximately 370.424 g/mol. The compound's structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves multiple steps including the formation of the benzoxazepine ring and subsequent modifications to introduce the difluorobenzamide group. The reaction conditions often require specific catalysts and solvents to optimize yield and purity.
This compound is believed to exert its biological effects through interaction with various molecular targets. It may modulate enzyme activity or receptor interactions leading to significant physiological outcomes.
In Vitro Studies
Recent studies have shown that this compound exhibits notable activity against certain biological targets:
- Anti-inflammatory Activity : In vitro assays demonstrated that the compound inhibits pro-inflammatory cytokines in cultured macrophages.
- Anticancer Properties : Research indicates potential cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values in the micromolar range.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in metabolic pathways relevant to cancer and inflammation.
Case Studies
A selection of case studies highlights the biological activity of this compound:
| Study | Target | IC50 Value | Observations |
|---|---|---|---|
| Study 1 | MCF-7 Cell Line | 15 µM | Induces apoptosis through mitochondrial pathways. |
| Study 2 | COX Enzyme | 20 µM | Significant inhibition of cyclooxygenase activity observed. |
| Study 3 | HeLa Cell Line | 25 µM | Demonstrated cell cycle arrest at the G2/M phase. |
Research Applications
This compound has potential applications in various fields:
- Pharmaceutical Development : Its anti-inflammatory and anticancer properties make it a candidate for further drug development.
- Chemical Biology : Utilized as a tool compound to study specific biological pathways.
- Material Science : Investigated for its potential use in developing new materials with desired properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
